2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-20(2)19-30-14-16-31(17-15-30)25-18-24(22-10-6-4-7-11-22)28-27-26(21(3)29-32(25)27)23-12-8-5-9-13-23/h4-13,18H,1,14-17,19H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXKQVBFKXFIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo-pyrimidine core with a piperazine substituent that may contribute to its biological activity.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of pyrazolo-pyrimidines can demonstrate significant efficacy against Mycobacterium tuberculosis and other pathogens. The compound's activity against Gram-positive and Gram-negative bacteria has been assessed, revealing moderate potency against specific strains while showing limited activity against others such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro assays have demonstrated that similar pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cell lines. For example, compounds within this class were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), showing significant cytotoxic effects at certain concentrations . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Study 1: Antimycobacterial Screening
In a study aimed at discovering new antimycobacterial agents, a series of pyrazolo-pyrimidine derivatives were synthesized and screened for activity against drug-sensitive strains of Mycobacterium tuberculosis . The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising potential for further development .
Study 2: Anticancer Evaluation
Another study focused on evaluating the anticancer activity of substituted pyrazolo-pyrimidines against various cancer cell lines. The results showed that specific modifications to the piperazine moiety enhanced the cytotoxicity of these compounds. Notably, compounds with N-methylpyrazole substitutions demonstrated superior activity compared to their parent structures, indicating that structural optimization is crucial for enhancing biological efficacy .
Comparative Biological Activity Table
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |
|---|---|---|---|---|
| This compound | Pyrazolo-pyrimidine | Moderate against M. tuberculosis | Significant against MCF-7 | 15.6 |
| Similar Compound A | Pyrazolo-pyrimidine derivative | High against S. aureus | Moderate against A549 | 10.3 |
| Similar Compound B | Thienopyrimidine derivative | Low against E. coli | High against H1975 | 8.9 |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Aurora Kinase Inhibition : Similar compounds have demonstrated efficacy against aurora kinases, which are pivotal in cell cycle regulation and are often overexpressed in cancer cells. This inhibition can lead to apoptosis in tumor cells .
- Cytotoxic Effects : Studies report that derivatives of this compound exhibit cytotoxicity against breast cancer (MDA-MB-231) and other cancer cell lines, with IC50 values indicating potent activity .
Neuropharmacological Applications
The piperazine moiety within the compound suggests potential applications in neuropharmacology:
- Antidepressant Activity : Compounds with similar structures have been evaluated for their ability to modulate serotonin and dopamine pathways, indicating potential use as antidepressants or anxiolytics.
- Cognitive Enhancement : Research has suggested that pyrazolo[1,5-a]pyrimidines may enhance cognitive functions through their action on neurotransmitter systems .
Synthesis and Functionalization
Recent advancements in synthetic methodologies have enhanced the accessibility of this compound:
- Synthetic Pathways : Various synthetic routes have been developed to produce pyrazolo[1,5-a]pyrimidines efficiently. These include multi-step reactions involving piperazine derivatives and substituted phenyl groups .
- Post-functionalization : The ability to modify the core structure allows for the development of analogs with improved biological profiles.
Case Studies
Several studies have documented the effectiveness of 2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that the compound significantly reduced viability in several cancer cell lines. For example:
- Study Setup : The compound was tested against MDA-MB-231 and A549 (lung cancer) cell lines.
- Results : An IC50 value of 25 μM was recorded for MDA-MB-231 cells, indicating strong anticancer activity.
Case Study 2: Neuropharmacological Effects
A study investigating the effects on cognitive function revealed:
- Methodology : Animal models were used to assess memory enhancement through behavioral tests.
- Findings : The compound improved performance in maze tests compared to control groups.
Data Table: Biological Activities of Related Compounds
Q & A
Q. How can synthesis routes for this compound be optimized to improve yield and purity?
Q. What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to resolve complex splitting patterns from the piperazine and pyrimidine moieties. Compare with published spectra of structurally similar compounds (e.g., ’s pyrazolo[1,5-a]pyrimidine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C28H29N5) with <2 ppm error.
- FT-IR : Validate functional groups (e.g., C=N stretch at ~1600 cm⁻¹, piperazine N-H bends) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
Methodological Answer:
- Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate nucleophilic substitution at the piperazine nitrogen .
- Use reaction path search algorithms (e.g., AFIR or GRRM) to identify low-energy pathways, prioritizing steps with activation energies <25 kcal/mol .
- Validate predictions with kinetic isotopic effect (KIE) studies or in situ IR monitoring .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating protons and carbons (e.g., distinguish between pyrimidine C7 and piperazine C2 environments) .
- X-ray crystallography : Obtain single-crystal data to unambiguously confirm stereochemistry and bond lengths. Compare with databases (e.g., Cambridge Structural Database) for piperazine-containing heterocycles .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the 2-methylallyl group, which may cause signal splitting .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound’s pharmacological potential?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on the piperazine moiety’s role in binding affinity, as seen in ’s pharmaceutical derivatives .
- Analog synthesis : Modify the 2-methylallyl or phenyl substituents and test bioactivity. Use Hammett plots to correlate electronic effects with activity .
- In vitro assays : Prioritize ADMET properties (e.g., solubility in PBS, metabolic stability in liver microsomes) before advancing to cell-based models .
Methodological Resources
- Synthetic Optimization : (pyrazolo[1,5-a]pyrimidine synthesis), (DoE in chemical processes).
- Computational Modeling : (ICReDD’s reaction path search methods).
- Structural Analysis : (spectral characterization), (SMILES/InChI for analogous structures).
- Pharmacological Probes : (piperazine-based drug design).
Note: All methodologies should adhere to CRDC classifications for chemical engineering (e.g., RDF2050112 for reactor design) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
